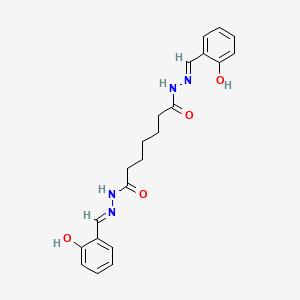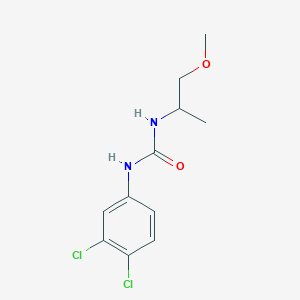
N'(1),N'(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide is a Schiff base compound derived from the condensation of heptanedihydrazide and 2-hydroxybenzaldehyde. Schiff bases are known for their wide range of biological activities and are used extensively in coordination chemistry due to their ability to form stable complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide typically involves the reaction of heptanedihydrazide with 2-hydroxybenzaldehyde in an ethanol solution. The reaction is carried out under reflux conditions for several hours, leading to the formation of the Schiff base through a condensation reaction .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly with electrophiles, due to the presence of the imine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted Schiff base derivatives.
Applications De Recherche Scientifique
N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its antioxidant activity is due to its ability to scavenge free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-hydroxybenzylidene)nicotinohydrazide
- N’-(3,5-di-tert-butyl-2-hydroxybenzylidene)isonicotinohydrazide
- N-(2-hydroxybenzylidene)pyridine-2-amine
Uniqueness
N’(1),N’(7)-Bis(2-hydroxybenzylidene)heptanedihydrazide is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly useful in coordination chemistry and various industrial applications .
Propriétés
Numéro CAS |
303083-14-9 |
|---|---|
Formule moléculaire |
C21H24N4O4 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]heptanediamide |
InChI |
InChI=1S/C21H24N4O4/c26-18-10-6-4-8-16(18)14-22-24-20(28)12-2-1-3-13-21(29)25-23-15-17-9-5-7-11-19(17)27/h4-11,14-15,26-27H,1-3,12-13H2,(H,24,28)(H,25,29)/b22-14+,23-15+ |
Clé InChI |
RAMUQHCNMRUSKG-HOFJZWJUSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=CC=CC=C2O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCC(=O)NN=CC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(3-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979869.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979877.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979879.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11979890.png)

![3-[1,1'-Biphenyl]-4-YL-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11979903.png)
![5-ethyl-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11979911.png)
![Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979914.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11979919.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B11979925.png)



